Diatretyne I
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Overview
Description
Preparation Methods
Diatretyne I can be synthesized through various methods. One common synthetic route involves the isolation of polyacetylenes from the basidiomycete Clitocybe diatreta . The synthesis process includes the extraction of the compound from fungal cultures, followed by purification steps such as crystallization from methanol .
Chemical Reactions Analysis
Diatretyne I undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Scientific Research Applications
Diatretyne I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyacetylene chemistry and its derivatives.
Mechanism of Action
The mechanism of action of Diatretyne I involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The molecular targets include enzymes involved in cell wall synthesis and membrane transport proteins. The pathways affected by this compound are crucial for bacterial survival, making it an effective antibiotic .
Comparison with Similar Compounds
Diatretyne I can be compared with other polyacetylene compounds such as:
Diatretyne amide: Similar in structure but with an amide group instead of an amino group.
Diatretyne nitrile: Contains a nitrile group and has similar antibiotic properties.
Diatretyne 3: Another polyacetylene compound with a different substitution pattern. The uniqueness of this compound lies in its specific molecular structure and the presence of both amino and oxo groups, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
Diatretyne I, a compound isolated from the fungus Clitocybe diatreta, has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and antiproliferative effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is classified as a polyacetylene compound, specifically identified as 7-cyano-hept-2-ene-4,6-diynoic acid. Its structure has been elucidated using various spectroscopic techniques such as NMR and IR spectroscopy. The presence of multiple functional groups contributes to its biological activity.
Biological Activity Overview
This compound has been evaluated for its biological activity through various assays. The following sections summarize key findings related to its antimicrobial, cytotoxic, and antiproliferative properties.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens. In studies conducted on various bacterial strains, including both Gram-positive and Gram-negative bacteria, diatretyne demonstrated significant inhibitory effects.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 18 | 30 µg/mL |
Candida albicans | 12 | 40 µg/mL |
These results indicate that this compound could potentially serve as a lead compound for the development of new antimicrobial agents.
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa cells (cervical cancer) and K-562 cells (chronic myelogenous leukemia). The results are summarized in the following table:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
K-562 | 18 |
L-929 (murine fibroblast) | 22 |
This compound exhibited potent cytotoxicity across these cell lines, suggesting its potential as an anticancer agent.
Antiproliferative Activity
In antiproliferative assays, this compound was tested for its ability to inhibit cell proliferation in murine fibroblast cell lines. The findings are as follows:
Assay Type | Effect |
---|---|
MTT Assay | Significant inhibition observed at concentrations > 20 µg/mL |
Colony Formation Assay | Reduced colony formation by 70% at 50 µg/mL |
These results suggest that this compound can effectively hinder cellular proliferation, which is a crucial aspect of cancer treatment strategies.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in medical and pharmaceutical fields:
- Antimicrobial Efficacy Study : A study published in the Journal of Scientific and Industrial Research demonstrated the efficacy of this compound against multiple pathogens, reinforcing its role as a natural antimicrobial agent .
- Cytotoxicity Assessment : Research conducted by Anchel et al. emphasized the significant cytotoxic effects of this compound on various cancer cell lines, suggesting its potential utility in cancer therapy .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways .
Properties
CAS No. |
53318-35-7 |
---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
InChI Key |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C#CC#CC(=O)N |
Canonical SMILES |
C(=CC(=O)O)C#CC#CC(=O)N |
Origin of Product |
United States |
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